Chemical structure and molecular properties of 8-Methyl-7H-purin-6-ol
Chemical structure and molecular properties of 8-Methyl-7H-purin-6-ol
Technical Monograph: 8-Methyl-7H-purin-6-ol (8-Methylhypoxanthine)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
8-Methyl-7H-purin-6-ol (CAS: 30467-02-8), commonly known as 8-methylhypoxanthine, is a purine antimetabolite and a critical intermediate in the study of purine salvage pathways.[1] Structurally defined by a fused pyrimidine-imidazole ring system with a methyl substitution at the C8 position, it serves as a distinct probe for investigating the steric and electronic constraints of purine-binding enzymes, specifically Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) .[1] This guide outlines its structural dynamics, validated synthetic protocols, and physicochemical characterization, providing a robust framework for its application in drug discovery.[1]
Chemical Identity & Structural Dynamics
The nomenclature "8-Methyl-7H-purin-6-ol" suggests an enol tautomer, yet in physiological and aqueous environments, the compound exists predominantly in the lactam (keto) form.[1] Understanding this tautomeric equilibrium is prerequisite for accurate receptor docking and solubility profiling.
Tautomeric Equilibrium
Purines exhibit complex tautomerism involving the N7/N9 protons and the C6-oxo/hydroxy group. For 8-methylhypoxanthine, the methyl group at C8 introduces steric bulk that influences the N7 vs. N9 preference compared to unsubstituted hypoxanthine.
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Lactam-Lactim Tautomerism: The C6=O (lactam) form is energetically favored over the C6-OH (lactim) form in polar solvents.
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Protomeric Tautomerism (N7 vs. N9): In solution, a rapid equilibrium exists.[1] While N9-H is typically the ground state for purines, the C8-methyl group can destabilize the N9-H isomer due to steric clash with the N9 substituent (or lone pair), potentially increasing the population of the N7-H tautomer.[1]
Figure 1: Tautomeric landscape of 8-methylhypoxanthine. The N9-H lactam is generally the reference structure for binding, though the N7-H form is accessible.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| CAS Number | 30467-02-8 |
| pKa (Predicted) | ~8.9 (N1-H deprotonation), ~2.5 (N7/N9 protonation) |
| Solubility | Moderate in DMSO, hot water; sparingly soluble in cold water/ethanol.[1][2] |
| Melting Point | >300°C (decomposes) |
Synthesis & Manufacturing
The most robust synthetic route utilizes the Traube Synthesis , constructing the imidazole ring onto a pre-formed pyrimidine scaffold.[3] This approach allows for regioselective introduction of the C8-methyl group using an acetylating agent rather than the formylating agents used for unsubstituted purines.
Synthetic Protocol: Modified Traube Cyclization
Reagents:
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Starting Material: 4,5-Diamino-6-hydroxypyrimidine sulfate (or free base).[1]
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Cyclizing Agent: Acetic anhydride (Ac₂O) or Triethyl orthoacetate.[1]
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Solvent: Acetic acid or DMF.
Step-by-Step Methodology:
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Acetylation (Pre-cyclization):
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Cyclodehydration (Ring Closure):
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Heat the mixture to reflux (approx. 118°C) for 4–6 hours.
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Observation: The suspension will initially clear as the intermediate forms, then potentially precipitate the product.
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In-Process Control: Monitor by TLC (MeOH:DCM 1:9) or HPLC for disappearance of the diamine.[1]
-
-
Isolation & Purification:
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Cool the reaction mixture to 0°C.
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Filter the crude precipitate.[8]
-
Purification: Recrystallize from boiling water or dilute aqueous ammonia followed by neutralization with acetic acid. This removes uncyclized intermediates.
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Figure 2: Synthetic pathway via Traube cyclization. The critical step is the thermal dehydration to close the imidazole ring.
Analytical Characterization
Validation of 8-methylhypoxanthine requires distinguishing it from its isomers (e.g., 2-methylhypoxanthine or N-methylated derivatives).[1]
NMR Spectroscopy (DMSO-d₆)
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¹H NMR:
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δ 2.35–2.45 ppm (s, 3H): Distinct singlet for the C8-Methyl group.[1] This is the diagnostic signal distinguishing it from hypoxanthine (which has a proton at ~8.0 ppm here).[1]
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δ 7.90–8.10 ppm (s, 1H): Singlet for the C2-H . This proton is deshielded by the adjacent N1 and N3.
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δ 12.0–12.5 ppm (br s, 1H): N1-H (Lactam proton).[1]
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δ 13.0+ ppm (br s, 1H): N7-H/N9-H (Imidazolic proton), often very broad or invisible due to exchange.[1]
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UV-Vis Spectroscopy
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λmax: ~250–255 nm (in pH 7.0 buffer).
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Shift: A bathochromic shift (red shift) is observed in alkaline conditions (pH > 10) due to deprotonation of the N1 lactam, creating the anionic species.[1]
Biological Interface & Pharmacology[1]
8-Methylhypoxanthine acts as a "steric probe" in enzymology. By occupying the active site of purine-metabolizing enzymes, it reveals the tolerance of the C8-pocket.
Interaction with Xanthine Oxidase (XO)
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1]
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Substrate Activity: 8-Methylhypoxanthine is a poor substrate compared to hypoxanthine. The C8-methyl group sterically hinders the molybdenum center's attack or the orientation required for hydroxylation at C2.
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Inhibition: It can act as a competitive inhibitor, binding to the active site but reacting slowly, effectively stalling the enzyme's turnover of natural substrates.[1]
Purine Nucleoside Phosphorylase (PNP)
PNP catalyzes the reversible phosphorolysis of purine nucleosides.[1]
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Mechanistic Insight: The C8 position is critical for syn/anti conformational preference of nucleosides. 8-Methyl derivatives often force the nucleoside into a syn conformation due to steric clash between the methyl group and the ribose ring oxygen. This makes 8-methylhypoxanthine (and its nucleoside) valuable for studying the conformational requirements of PNP binding pockets.[1]
Figure 3: Biological interaction map. The compound serves primarily as a mechanistic probe for steric tolerance in purine metabolism.
References
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Traube Synthesis of Purines: Traube, W. (1900).[1][3] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. [1]
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Tautomerism of Purines: Lippert, B. (2002).[1] Tautomerism of nucleic acid bases and the effects of metal binding. Journal of Biological Inorganic Chemistry.[1]
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NMR of Purines: Pugmire, R. J., & Grant, D. M. (1971).[1] Carbon-13 magnetic resonance of purine and its derivatives. Journal of the American Chemical Society. [1]
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Xanthine Oxidase Specificity: Krenitsky, T. A., et al. (1972).[1] Xanthine oxidase: specificity and mechanism. Journal of Biological Chemistry.[1][8] [1]
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Chemical Structure Data: PubChem Compound Summary for CID 790 (Hypoxanthine derivatives). [1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. benthamopen.com [benthamopen.com]
- 6. Tautomeric polymorphism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
